molecular formula C20H20N4O4 B4661597 ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4661597
M. Wt: 380.4 g/mol
InChI Key: ONIXHFQPXSBWPX-UHFFFAOYSA-N
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Description

The compound features a benzoate ester core linked via an amide bond to a 1,2,3-triazole ring substituted at position 1 with a 2-methoxyphenyl group and at position 5 with a methyl group. This structure combines aromaticity, hydrogen-bonding capability (amide and triazole), and lipophilic moieties (methoxy, methyl), making it a candidate for diverse applications, including pharmaceuticals or agrochemicals.

Properties

IUPAC Name

ethyl 2-[[1-(2-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-4-28-20(26)14-9-5-6-10-15(14)21-19(25)18-13(2)24(23-22-18)16-11-7-8-12-17(16)27-3/h5-12H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIXHFQPXSBWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole.

    • Reaction Conditions: Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key reaction under mild temperature and atmospheric conditions.

  • Step 2: Introduction of the ethyl ester group.

    • Reaction Conditions: Typically achieved through esterification reactions using ethanol and an acid catalyst such as sulfuric acid.

  • Step 3: Coupling of the triazole and ester segments to form the final compound.

    • Reaction Conditions: Amide bond formation using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods:

  • Typically involves batch processing in a controlled environment, using the synthetic routes mentioned above but scaled up with precise control over temperature, pressure, and purity.

Chemical Reactions Analysis

  • Oxidation: Can undergo oxidation at the methoxyphenyl group using strong oxidizing agents like potassium permanganate (KMnO4), leading to the formation of corresponding carboxylic acids.

  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride (LiAlH4).

  • Substitution: Aromatic substitution reactions may occur on the phenyl ring, facilitated by reagents like bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of various organic molecules, especially in creating complex heterocycles.

  • Biology: Studied for its potential interactions with biological macromolecules, including enzymes and receptors.

  • Medicine: Investigated for its pharmacological properties, which may include anti-inflammatory or anticancer activities.

Mechanism of Action

  • Molecular Targets: Interacts with specific molecular sites in biological systems, such as enzyme active sites or receptor binding domains.

  • Pathways Involved: May interfere with cell signaling pathways by inhibiting specific enzymes or modifying receptor activity, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

1,2,3-Triazole Derivatives
  • 1-Benzyl-5-((4-Fluoro-2-Methylphenyl)Amino)-4-Phenyl-1H-1,2,3-Triazole () Key Differences: The benzyl group at position 1 and fluoro-methylphenyl substituent at position 5 contrast with the target compound’s 2-methoxyphenyl and methyl groups.
Benzoimidazole and Thiadiazole Analogues
  • Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate () Key Differences: Replaces the triazole with a benzoimidazole core and introduces a hydroxyethyl-amino side chain. Implications: The hydroxyethyl group improves water solubility, while the benzoimidazole’s planar structure may enhance intercalation properties .
  • Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate () Key Differences: Substitutes triazole with a thiadiazole ring and adds a phenylcarbamoyl group.

Ester Variants and Agrochemicallly Relevant Compounds

  • Metsulfuron Methyl Ester ()

    • Structure : Methyl benzoate linked to a sulfonylurea-triazine moiety.
    • Key Differences : The triazine core and sulfonylurea bridge are critical for herbicidal activity (ALS enzyme inhibition), unlike the target compound’s triazole-amide system.
    • Implications : Demonstrates the importance of the sulfonylurea group in agrochemical efficacy .
  • Methyl 2-[[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Amino]Benzoate () Key Differences: Oxazole replaces triazole, with a 2-chlorophenyl substituent. Implications: Oxazoles’ lower basicity compared to triazoles may reduce hydrogen-bonding interactions, altering biological target specificity .

Comparative Data Table

Compound Name (Source) Heterocycle Substituents Ester Group Molecular Weight Notable Properties/Applications
Target Compound 1,2,3-Triazole 1-(2-Methoxyphenyl), 5-methyl, 4-carbonylamide Ethyl benzoate ~383.4 (calc.) Undetermined; structural versatility
1-Benzyl-5-((4-Fluoro-2-Methylphenyl)Amino)-4-Phenyl-1H-1,2,3-Triazole 1,2,3-Triazole 1-Benzyl, 4-phenyl, 5-((4-fluoro-2-methylphenyl)amino) N/A ~375.4 (calc.) Potential kinase inhibition
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate 1,3,4-Thiadiazole 5-Phenylcarbamoyl, 2-methoxy Methyl benzoate 369.40 Structural analog of sulfonylureas
Metsulfuron Methyl Ester Triazine 4-Methoxy-6-methyl-triazine, sulfonylurea bridge Methyl benzoate 381.4 Herbicidal (ALS inhibitor)
Methyl 2-[[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Amino]Benzoate 1,2-Oxazole 3-(2-Chlorophenyl), 5-methyl Methyl benzoate ~344.8 (calc.) Unknown; chlorophenyl enhances stability

Biological Activity

Ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be represented by its molecular formula C18H20N4O3C_{18}H_{20}N_4O_3 and has a molecular weight of 344.38 g/mol. Its structure features a triazole ring, which is known for various biological activities.

Research indicates that compounds containing the triazole moiety exhibit significant biological activities due to their ability to interact with various biological targets. The mechanism often involves:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes that are crucial for the proliferation of cancer cells.
  • Antimicrobial Properties : Many triazole derivatives show effectiveness against a range of pathogens by disrupting their metabolic processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer) have shown that this compound can induce apoptosis and inhibit cell growth. The IC50 values indicate effective concentrations at which 50% of the cells are inhibited.
Cell LineIC50 (µM)
MCF-715.0
HCT-11610.5

These values suggest that the compound is particularly potent against colorectal cancer cells.

Antimicrobial Activity

The compound also displays antimicrobial properties against both gram-positive and gram-negative bacteria. For example:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli showed susceptibility to varying concentrations of the compound.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This data highlights the potential use of this compound in treating bacterial infections.

Case Studies

Several case studies have documented the therapeutic effects of this compound:

  • Study on Cancer Treatment : A study published in Cancer Letters observed that administration of the compound significantly reduced tumor size in xenograft models.
  • Antimicrobial Efficacy Study : Another study reported in Journal of Antimicrobial Chemotherapy found that the compound effectively reduced bacterial load in infected mice models.

Q & A

Q. What are the common synthetic routes for ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate?

The synthesis typically involves multi-step protocols:

  • Triazole Core Formation : The 1,2,3-triazole ring is constructed via cyclization reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), though catalyst-free methods in aqueous ethanol have been reported for analogous triazole derivatives .
  • Coupling Reactions : The triazole-carboxyl intermediate is coupled with ethyl 2-aminobenzoate using carbodiimide-based reagents (e.g., DCC or EDC) to form the amide linkage. Similar strategies are documented for structurally related triazole-benzoate hybrids .
  • Functionalization : Substituents like the 2-methoxyphenyl group are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation relies on a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of key groups (e.g., methoxy protons at ~3.8 ppm, amide carbonyl signals at ~165–170 ppm). Discrepancies in splitting patterns can indicate regiochemical impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, with molecular ion peaks ([M+H]+^+) matching the theoretical mass .
  • HPLC : Ensures purity (>95%) and identifies byproducts from incomplete coupling or side reactions .

Q. What are the solubility characteristics and preferred purification methods?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol or ethyl acetate. The 2-methoxyphenyl group enhances lipophilicity, requiring optimized solvent mixtures for recrystallization .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is standard. TLC monitoring (Rf_f ~0.4 in 3:7 ethyl acetate/hexane) aids in tracking progress .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity during synthesis?

Critical parameters include:

  • Temperature : Elevated temperatures (>80°C) during coupling steps can degrade sensitive groups (e.g., the triazole ring), while lower temperatures (<50°C) may slow amide bond formation. A balance is achieved via stepwise heating .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve aryl coupling efficiency but require inert atmospheres. Catalyst-free methods, though slower, reduce metal contamination risks .
  • Solvent Choice : Ethanol/water mixtures enhance solubility of intermediates while minimizing side reactions (e.g., hydrolysis of ester groups) .

Q. How can substituent effects on biological activity be systematically analyzed?

  • Analog Synthesis : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxy) substituents to study electronic effects. Comparative studies on triazole derivatives show that methoxy groups enhance membrane permeability but reduce aqueous stability .
  • Bioactivity Assays : Pair structural variants with enzyme inhibition or cytotoxicity screens. For example, thiazole-triazole hybrids demonstrate substituent-dependent activity against kinases, validated via IC50_{50} measurements .

Q. How should contradictory spectral data be resolved during characterization?

  • Cross-Validation : Use complementary techniques (e.g., IR for carbonyl confirmation if NMR signals overlap) .
  • Computational Modeling : Compare experimental 13^13C NMR shifts with DFT-calculated values to identify misassignments .
  • Isolation of Byproducts : HPLC-MS can isolate and characterize minor peaks, clarifying whether discrepancies arise from impurities or tautomerism .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in melting points or spectral shifts across studies often reflect solvent-dependent polymorphism or instrumentation variability. Always report solvent/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

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